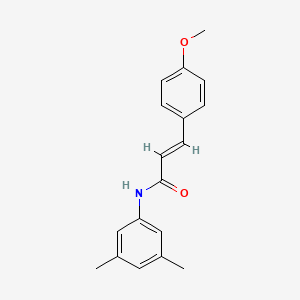![molecular formula C19H19N3O B5567841 2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5567841.png)
2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole is a compound known for its potential in therapeutic applications due to its benzimidazole core, a structure found in many pharmacologically active compounds. The interest in benzimidazole derivatives stems from their diverse biological activities and their role in medicinal chemistry.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by functionalization. For instance, compounds similar to 2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole, such as N-(4-piperidinyl)-1H-benzimidazol-2-amines, can be synthesized via cyclodesulfurization of (2-aminophenyl)thioureas followed by alkylation and deprotection processes (Janssens et al., 1985).
Applications De Recherche Scientifique
Antibacterial Properties
2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole, as part of the benzimidazole derivatives, shows promising antibacterial properties. A study by He et al. (2003) synthesized a series of 2-piperidin-4-yl-benzimidazoles, revealing their effectiveness against both Gram-positive and Gram-negative bacteria, especially enterococci, positioning them as potential antibacterial agents (He et al., 2003).
Antifungal Applications
Benzimidazole derivatives have been evaluated for their antifungal activities. Khabnadideh et al. (2012) explored the synthesis of benzimidazole derivatives and their efficacy against species like Candida and Aspergillus, with certain derivatives showing significant antifungal activities (Khabnadideh et al., 2012).
Antinociceptive Properties
Research into the antinociceptive (pain-relieving) activities of benzimidazole-piperidine derivatives has been conducted. Özkay et al. (2017) synthesized a series of these derivatives and found that they exhibited central and peripheral antinociceptive activities, indicating their potential as pain relief agents (Özkay et al., 2017).
Corrosion Inhibition
In the field of materials science, benzimidazole derivatives have been studied as corrosion inhibitors. Yadav et al. (2016) demonstrated that certain benzimidazole derivatives effectively inhibit corrosion of steel in acidic environments, highlighting their utility in industrial applications (Yadav et al., 2016).
Anticancer Potential
Benzimidazole derivatives also exhibit potential in cancer treatment. Yurttaş et al. (2020) synthesized novel benzimidazole derivatives and tested them against lung cancer cell lines, observing significant cytotoxic and apoptotic properties, suggesting their potential as chemotherapeutic agents (Yurttaş et al., 2020).
Antihistaminic Activity
The antihistaminic properties of benzimidazole-piperidine derivatives have been explored. Janssens et al. (1985) synthesized and evaluated N-heterocyclic 4-piperidinamines, finding potent antihistamine properties, useful in treating allergic reactions (Janssens et al., 1985).
Orientations Futures
The future directions for “2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole” could involve further exploration of its potential pharmacological applications, particularly in the field of anticancer research . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
[2-(1H-benzimidazol-2-yl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(22-12-6-1-7-13-22)15-9-3-2-8-14(15)18-20-16-10-4-5-11-17(16)21-18/h2-5,8-11H,1,6-7,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQBTCFUGSFJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-Benzoimidazol-2-yl)-phenyl]-piperidin-1-yl-methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

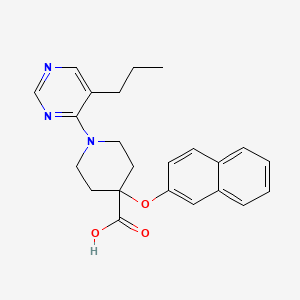
![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)
![4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)
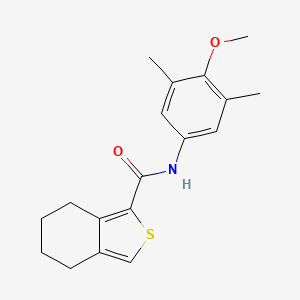
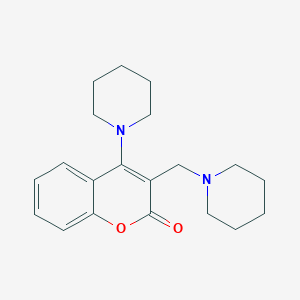
![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)
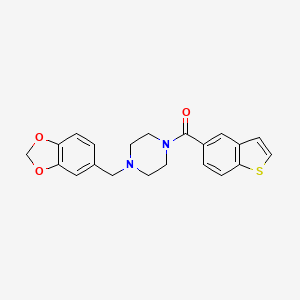
![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)

![ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5567850.png)
![2-[4-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5567857.png)
